[(4-Bromo-2-methylphenyl)methyl](ethyl)amine [(4-Bromo-2-methylphenyl)methyl](ethyl)amine
Brand Name: Vulcanchem
CAS No.: 1155459-99-6
VCID: VC2625311
InChI: InChI=1S/C10H14BrN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
SMILES: CCNCC1=C(C=C(C=C1)Br)C
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol

[(4-Bromo-2-methylphenyl)methyl](ethyl)amine

CAS No.: 1155459-99-6

Cat. No.: VC2625311

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

[(4-Bromo-2-methylphenyl)methyl](ethyl)amine - 1155459-99-6

Specification

CAS No. 1155459-99-6
Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
IUPAC Name N-[(4-bromo-2-methylphenyl)methyl]ethanamine
Standard InChI InChI=1S/C10H14BrN/c1-3-12-7-9-4-5-10(11)6-8(9)2/h4-6,12H,3,7H2,1-2H3
Standard InChI Key MERUOSINQFKKNI-UHFFFAOYSA-N
SMILES CCNCC1=C(C=C(C=C1)Br)C
Canonical SMILES CCNCC1=C(C=C(C=C1)Br)C

Introduction

[Introduction to (4-Bromo-2-methylphenyl)methylamine](pplx://action/followup)

(4-Bromo-2-methylphenyl)methylamine is a chemical compound that belongs to the class of amines, specifically arylalkylamines. It features a brominated aromatic ring and an aliphatic amine group, which contribute to its unique chemical properties and potential applications. This compound is primarily of interest in organic chemistry and pharmaceutical research due to its structural characteristics and reactivity.

Synthesis Methods

The synthesis of (4-Bromo-2-methylphenyl)methylamine typically involves halogenation and alkylation reactions. These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and minimize by-products. Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).

Potential Applications

This compound is a versatile building block in organic synthesis and has potential applications in medicinal chemistry. Its structural properties make it suitable for studying amine reactivity and as a model compound for understanding similar chemical behaviors.

Application AreaDescription
Organic SynthesisBuilding block for synthesizing complex molecules
Medicinal ChemistryPotential in drug development due to its structural properties

Availability and Status

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator